5-Amino-1,3,4-oxadiazole-2-carbonitrile: Structural Dynamics, Synthesis, and Application Pathways
5-Amino-1,3,4-oxadiazole-2-carbonitrile: Structural Dynamics, Synthesis, and Application Pathways
Executive Summary
1,3,4-oxadiazoles represent a prominent class of heterocyclic compounds defined by a stable, electron-deficient five-membered ring containing two adjacent nitrogen atoms and one oxygen atom[1]. Within this chemical family, 5-Amino-1,3,4-oxadiazole-2-carbonitrile (CAS: 134318-57-3) serves as a highly versatile, bifunctional scaffold[2]. Featuring an electron-donating amino group at the C5 position and an electron-withdrawing carbonitrile (nitrile) group at the C2 position, the molecule exhibits unique push-pull electronic characteristics. This technical whitepaper details its physicochemical properties, validated synthetic methodologies, and downstream applications in both energetic materials and pharmacology.
Physicochemical Properties & Spectral Data
Understanding the structural parameters of 5-Amino-1,3,4-oxadiazole-2-carbonitrile is critical for its integration into complex synthetic pipelines. The presence of the nitrile group serves as an excellent diagnostic marker in infrared (IR) spectroscopy. The carbonitrile stretch manifests as a strong, sharp absorption band with minimal coupling to other vibrational modes, allowing for precise reaction monitoring[3].
Table 1: Quantitative Physicochemical and Spectral Summary
| Property / Parameter | Value / Description |
| CAS Number | 134318-57-3[2] |
| Molecular Formula | C₃H₂N₄O[2] |
| Molecular Weight | 110.08 g/mol [4] |
| Appearance | White powder[4] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.2, 134.8, 108.0 ppm[4] |
| IR Diagnostic Peaks (KBr) | 3427 cm⁻¹ (N-H), 2200–2280 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=N)[3],[4] |
| Elemental Analysis (Calculated) | C: 32.73%, H: 1.83%, N: 50.90%[4] |
Mechanistic Synthesis: Causality and Design
The primary synthetic route to 5-amino-1,3,4-oxadiazole-2-carbonitrile relies on the targeted dehydration of its precursor, 5-amino-1,3,4-oxadiazole-2-carboxamide[4].
Causality Behind Experimental Choices: While aggressive dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are frequently used in organic chemistry for nitrile synthesis, they require elevated temperatures and generate highly acidic byproducts (e.g., HCl). These harsh conditions can trigger the unwanted ring-opening or degradation of the sensitive 1,3,4-oxadiazole core.
To circumvent this, Phosphorus pentoxide (P₂O₅) suspended in dry acetonitrile is selected as the optimal reagent system[4]. P₂O₅ acts as a powerful, yet chemically orthogonal dehydrating agent that operates efficiently at room temperature. The extended reaction time (72 hours) is a deliberate kinetic trade-off: it maximizes the conversion yield (~61%) while maintaining a mild thermodynamic environment, thereby preserving the integrity of the heterocyclic ring[4].
Workflow for the synthesis and validation of 5-amino-1,3,4-oxadiazole-2-carbonitrile.
Validated Experimental Protocol: Dehydration Synthesis
The following protocol represents a self-validating system. In-process monitoring via IR spectroscopy ensures that the reaction is driven to completion by tracking the functional group transformation[3],[4].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask, suspend 5-amino-1,3,4-oxadiazole-2-carboxamide (6.30 g, 49.20 mmol) and phosphorus pentoxide (35 g, 122.5 mmol) in 500 mL of dry acetonitrile[4].
-
Reaction Initiation: Seal the flask tightly under an inert nitrogen atmosphere to prevent ambient moisture from prematurely quenching the hygroscopic P₂O₅. Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for exactly 72 hours[4].
-
In-Process Validation: Extract a 0.5 mL aliquot, evaporate the solvent, and perform rapid IR spectroscopy. The reaction is deemed complete when the broad primary amide carbonyl stretch (~1680 cm⁻¹) disappears entirely, replaced by a sharp carbonitrile stretch at 2200–2280 cm⁻¹[3].
-
Solvent Removal: Evaporate the acetonitrile under reduced pressure using a rotary evaporator to yield a crude solid residue[4].
-
Aqueous Quenching & Extraction: Carefully dissolve the remaining solid in 500 mL of cold distilled water to safely hydrolyze unreacted P₂O₅ into phosphoric acid. Extract the resulting clear aqueous solution with ethyl acetate (3 × 200 mL)[4].
-
Purification: Combine the organic layers, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuum[4].
-
Final Yield: The process yields 5-amino-1,3,4-oxadiazole-2-carbonitrile as a high-purity white powder (approx. 3.3 g, 61% yield)[4].
Downstream Applications and Reactivity
The carbonitrile group in 5-amino-1,3,4-oxadiazole-2-carbonitrile is highly susceptible to nucleophilic attack and cycloaddition, making it an ideal precursor for specialized materials and pharmaceutical agents[3].
Energetic Materials (High-Energy Insensitive Compounds): By reacting the carbonitrile group with sodium azide (NaN₃) and zinc chloride (ZnCl₂) in water at reflux (100 °C), the molecule undergoes a [3+2] cycloaddition to form 5-(1H-tetrazol-5-yl)-1,3,4-oxadiazol-2-amine[4]. Combining the oxadiazole and tetrazole rings drastically increases the nitrogen content, yielding high-energy materials that exhibit remarkably low sensitivity to accidental impact and friction[4].
Pharmaceutical Potential: Oxadiazole derivatives are extensively documented for their broad-spectrum antibacterial, anti-inflammatory, and anticancer activities[3],[5]. The nitrile moiety can act as a covalent binder to specific cysteine residues in target enzymes, or be further reduced to an aminomethyl group to improve aqueous solubility and pharmacokinetic profiles during drug development[3],[6].
Downstream reactivity pathways of the carbonitrile functional group.
References
- Smolecule - 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (Properties and Biological Activity).
- ChemicalBook - 134318-57-3 CAS Manufactory.
- The Royal Society of Chemistry - Electronic Supplementary Information: Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials.
- National Institutes of Health (PMC) - Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry.
- Thieme Connect - Product Class 8: 1,3,4-Oxadiazoles.
- Semantic Scholar - Synthesis and Antioxidant Ability of 5-amino-1,3,4-oxadiazole Derivatives Containing 2,6-dimethoxyphenol.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Buy 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile | 68496-63-9 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
